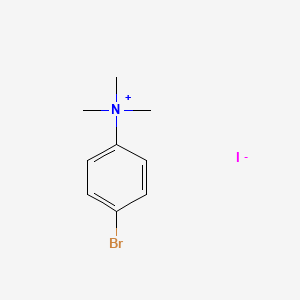
Thallium(I) fluosilicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thallium(I) fluosilicate, also known as thallium(I) hexafluorosilicate, is an inorganic compound with the chemical formula Tl2SiF6. It is a white crystalline solid that is highly soluble in water. Thallium compounds, including this compound, are known for their high toxicity and have been used in various industrial applications.
准备方法
Thallium(I) fluosilicate can be synthesized through several methods. One common method involves the reaction of thallium(I) carbonate with hydrofluoric acid and silicon tetrafluoride. The reaction conditions typically require a controlled environment to ensure the safe handling of hydrofluoric acid, which is highly corrosive.
Industrial production of this compound often involves the use of thallium(I) sulfate and potassium hexafluorosilicate. The reaction is carried out in an aqueous solution, and the resulting this compound is precipitated out as a white crystalline solid.
化学反应分析
Thallium(I) fluosilicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents such as chlorine or bromine.
Reduction: this compound can be reduced back to thallium metal using reducing agents like zinc or iron.
Substitution: this compound can undergo substitution reactions with other halides, forming compounds such as thallium(I) chloride or thallium(I) bromide.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Thallium(I) fluosilicate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of thallium ions in analytical chemistry.
Biology: Thallium compounds are used in biological research to study the effects of heavy metal toxicity on living organisms.
Medicine: this compound has been used in medical research to investigate its potential as a radiopharmaceutical agent for imaging and diagnostic purposes.
Industry: this compound is used in the production of special glasses and ceramics, as well as in the manufacturing of electronic components.
作用机制
The mechanism of action of thallium(I) fluosilicate involves its ability to interfere with various biological processes. Thallium ions can replace potassium ions in biological systems, disrupting cellular functions such as enzyme activity, ion transport, and neurotransmission. This disruption can lead to severe toxic effects, including neurological damage and organ failure.
相似化合物的比较
Thallium(I) fluosilicate can be compared with other thallium compounds, such as thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide. While all these compounds share similar toxic properties, this compound is unique in its high solubility in water and its specific applications in the production of special glasses and ceramics.
Similar compounds include:
- Thallium(I) chloride (TlCl)
- Thallium(I) bromide (TlBr)
- Thallium(I) iodide (TlI)
- Thallium(I) sulfate (Tl2SO4)
Each of these compounds has distinct properties and applications, making this compound a valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
27685-40-1 |
|---|---|
分子式 |
F6SiTl2 |
分子量 |
550.84 g/mol |
IUPAC 名称 |
silicon(4+);thallium(1+);hexafluoride |
InChI |
InChI=1S/6FH.Si.2Tl/h6*1H;;;/q;;;;;;+4;2*+1/p-6 |
InChI 键 |
YCIDPPOFLXLTHA-UHFFFAOYSA-H |
规范 SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Tl+].[Tl+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


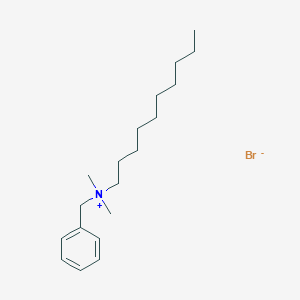

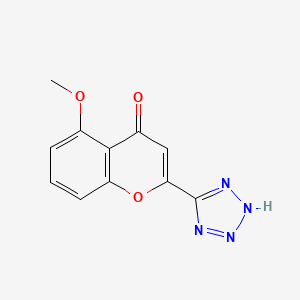
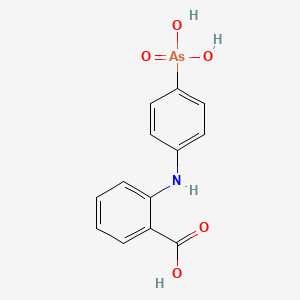
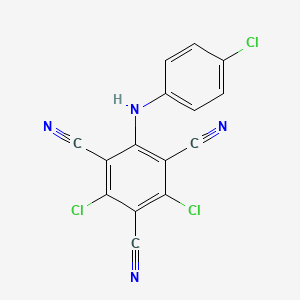
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
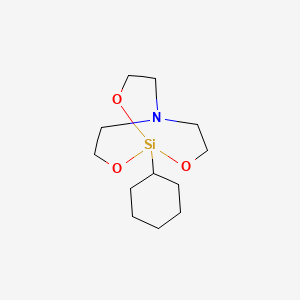
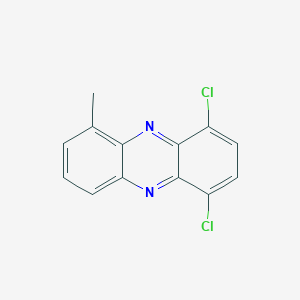


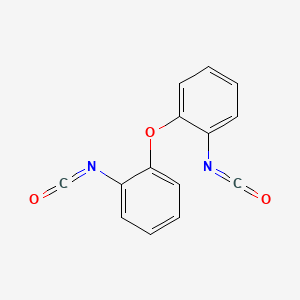
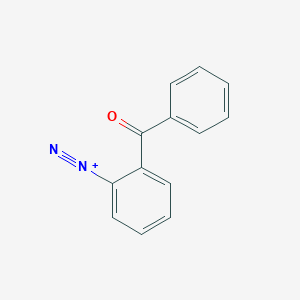
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
